molecular formula C11H11NO6 B8400883 Methyl 2-(hydroxymethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Methyl 2-(hydroxymethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate

Cat. No.: B8400883
M. Wt: 253.21 g/mol
InChI Key: VEMPDNMGTCIDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hydroxymethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-7-nitro-2,3-dihydro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H11NO6/c1-17-11(14)7-2-3-9(12(15)16)10-8(7)4-6(5-13)18-10/h2-3,6,13H,4-5H2,1H3

InChI Key

VEMPDNMGTCIDKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(OC2=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-allyl-3-hydroxy-4-nitro-benzoate 1d (0.47 g, 2 mmol) was dissolved in 80 mL of dichloromethane followed by the addition of m-chloroperbenzoic acid (0.99 g, 4 mmol). The reaction solution was stirred for 24 hours. The resulting solution was added with 20 mL of saturated sodium thiosulfate solution and 20 mL of saturated sodium bicarbonate solution successively, stirred for 5 minutes and extracted with ethyl acetate (20 mL×3). The combined organic phase was washed with water (20 mL) and saturated sodium chloride solution (20 mL) successively, then dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 2-(hydroxymethyl)-7-nitro-2,3-dihydrobenzofuran-4-carboxylate 40a (440 mg, yield: 87.0%) as a yellow solid.
Name
Methyl 2-allyl-3-hydroxy-4-nitro-benzoate
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three

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